6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (FMIP) is a nitrogen heterocyclic compound of interest in the field of pharmacology and drug development . It has an empirical formula of C9H7FN2O2 and a molecular weight of 194.16 .
Synthesis Analysis
Imidazopyridine, the core structure of FMIP, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of FMIP can be represented by the SMILES stringO=C(O)C(N(C=C(F)C=C1)C1=N2)=C2C
. The InChI key for FMIP is PKGZIIFPOGJMJQ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
FMIP is a solid compound . It has an empirical formula of C9H7FN2O2, a molecular weight of 194.16 , and an InChI key ofPKGZIIFPOGJMJQ-UHFFFAOYSA-N
.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research has demonstrated that derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, including 6-fluoro variants, exhibit significant anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These properties make them potential candidates for treating various inflammatory conditions. One study specifically synthesized a series of these compounds, highlighting their pharmacological potential in this area (Abignente et al., 1982). Another related study explored 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, including 6-methyl variants, for similar activities (Di Chiacchio et al., 1998).
Fluorescent Properties and Sensory Applications
The fluorescent properties of imidazo[1,2-a]pyridines have been studied for their potential use as biomarkers and photochemical sensors. Substituents in the heterocycle, such as the fluoro and methyl groups, can significantly influence these properties. Research on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, related to the 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, indicates potential applications in fluorescence-based technologies (Velázquez-Olvera et al., 2012).
Potential for Alzheimer’s Disease Imaging
Studies have explored fluorinated imidazo[1,2-a]pyridine derivatives as potential agents for imaging β-amyloid plaques in Alzheimer’s disease. These compounds, including fluorine-substituted variants, have shown promising results in binding to amyloid plaques, indicating their potential use in diagnosing and researching Alzheimer's disease (Zeng et al., 2006).
Cancer Research and Treatment
Certain derivatives of 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid have been investigated for their potential anti-cancer properties. For instance, research involving Aurora kinase inhibitors, which could include structurally related compounds, indicates a possibility for treating cancer (ヘンリー,ジェームズ, 2006). Another study synthesized novel fluoro-substituted benzo[b]pyran compounds with demonstrated anti-lung cancer activity, suggesting a potential area of application for similar fluoro-imidazo[1,2-a]pyridine derivatives (Hammam et al., 2005).
Safety And Hazards
FMIP is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary statements include P280 - P305 + P351 + P338, advising to wear protective gloves/clothing and to rinse cautiously with water for several minutes in case of contact with eyes .
Future Directions
Imidazopyridine, the core structure of FMIP, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions for FMIP could involve further exploration of its potential applications in medicinal chemistry and material science.
properties
IUPAC Name |
6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGZIIFPOGJMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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